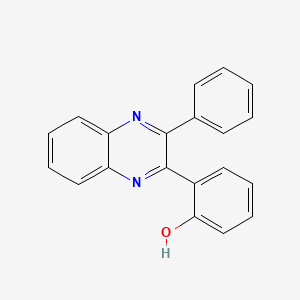

2-(3-Phenylquinoxalin-2-yl)phenol

Description

Properties

IUPAC Name |

2-(3-phenylquinoxalin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-18-13-7-4-10-15(18)20-19(14-8-2-1-3-9-14)21-16-11-5-6-12-17(16)22-20/h1-13,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAVXXXJEGLNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333459 | |

| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

404344-15-6 | |

| Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylquinoxalin-2-yl)phenol typically involves the condensation of 1,2-diaminobenzene with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then further functionalized to introduce the phenyl and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Green chemistry approaches are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylquinoxalin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoxaline rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that quinoxaline derivatives, including 2-(3-Phenylquinoxalin-2-yl)phenol, exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of tyrosine kinases and the modulation of tumor hypoxia .

-

Case Studies :

- A study synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating potent anticancer properties .

- Another investigation highlighted the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, which showed promising results in inhibiting cancer cell viability, reinforcing the therapeutic potential of quinoxaline derivatives .

Antioxidant Properties

Antioxidant activity is another significant application of 2-(3-Phenylquinoxalin-2-yl)phenol. The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress.

- Research Findings : Studies have reported that quinoxaline derivatives possess strong antioxidant properties, which can be beneficial in preventing cellular damage linked to various diseases . These properties are often assessed using assays that measure the ability to reduce oxidative stress markers in vitro.

Antiviral Activity

The antiviral potential of quinoxaline derivatives, including 2-(3-Phenylquinoxalin-2-yl)phenol, has been explored in relation to various viral infections.

- Dengue Virus Inhibition : A study designed novel 3-arylquinoxaline derivatives that were evaluated for their ability to inhibit dengue virus replication. Some derivatives showed promising antiviral activity, suggesting that modifications to the quinoxaline structure could enhance efficacy against viral pathogens .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: It targets enzymes like thymidylate synthase, which is crucial for DNA synthesis.

Pathways Involved: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and their implications:

Key Observations:

The chlorophenyl group in introduces electron-withdrawing effects, which may alter redox behavior or metabolic stability.

Synthetic Accessibility: 2-(3-Phenylquinoxalin-2-yl)aniline is synthesized via three distinct methods (A–C) with yields up to 90%, demonstrating flexibility in route optimization . Microwave-assisted synthesis (e.g., compound 27 ) reduces reaction times and improves yields compared to traditional reflux methods.

Biological Activity: Hydroxyphenyl derivatives (e.g., compound 27) exhibit notable anti-Dengue virus activity (EC₅₀ = 5.2 μM) with low cytotoxicity (CC₅₀ > 100 μM), suggesting selectivity for viral targets . Benzimidazole-carboxylic acid derivatives () show tautomerism, which could influence their pharmacokinetic profiles and stability in biological systems.

Physicochemical Properties

- Crystal Packing: Structural studies of analogous compounds (e.g., 3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one ) reveal twisted phenyl substituents (38.1–43.6°) and non-planar conformations, which may affect solid-state stability and melting points.

Q & A

Q. Tables for Key Data

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| C–H···O (Hydrogen bond) | 2.58–2.67 | 145–152 | |

| π-π Stacking | 3.45–3.78 | – |

| Computational Parameter | Value | Experimental Match |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 (DFT) | 3.1 (UV-Vis) |

| Bond Length C–N (Å) | 1.34 (DFT) | 1.33 (SC-XRD) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.